molecular formula C8H10Cl3N5 B1301582 1-(3,4-Dichlorophenyl)biguanide hydrochloride CAS No. 21703-08-2

1-(3,4-Dichlorophenyl)biguanide hydrochloride

Cat. No.: B1301582
CAS No.: 21703-08-2
M. Wt: 282.6 g/mol
InChI Key: AMMSXYWPWHREDJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10Cl3N5. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a biguanide group, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(3,4-Dichlorophenyl)biguanide hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis, thereby regulating blood sugar levels. Additionally, it interacts with serotonin receptors, acting as a potent agonist . These interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the respiratory system by causing specific target organ toxicity . Furthermore, its interaction with serotonin receptors can alter neurotransmitter release and signal transduction, affecting neuronal function and behavior . These cellular effects underscore the compound’s potential therapeutic applications and toxicological implications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to glycogen phosphorylase, inhibiting its activity and reducing glycogen breakdown. Additionally, it acts as a serotonin receptor agonist, binding to the receptor and activating downstream signaling pathways . These molecular interactions elucidate the compound’s mechanism of action and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it is known to be hygroscopic, meaning it can absorb moisture from the air, potentially affecting its stability and activity . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycogen phosphorylase and persistent activation of serotonin receptors . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit glycogen phosphorylase and activate serotonin receptors without causing significant toxicity . At high doses, it may lead to adverse effects such as respiratory system toxicity and other organ-specific toxicities . These dosage effects emphasize the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of glycogen phosphorylase affects glycogen metabolism, reducing glycogen breakdown and glucose production. Additionally, its interaction with serotonin receptors can modulate neurotransmitter metabolism and signaling . These metabolic pathways illustrate the compound’s role in regulating biochemical processes and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, influencing its localization and accumulation . The compound’s interaction with serotonin receptors suggests its distribution in neuronal tissues, where it can modulate neurotransmitter signaling . Understanding its transport and distribution is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, affecting its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with serotonin receptors indicates its localization in neuronal synapses, where it can influence neurotransmitter release and signal transduction . These subcellular localization patterns provide insights into the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)biguanide hydrochloride can be synthesized through the reaction of 3,4-dichloroaniline with cyanoguanidine under acidic conditions. The reaction typically involves heating the reactants in the presence of hydrochloric acid to facilitate the formation of the biguanide structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)biguanide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential therapeutic applications, including antimicrobial and antidiabetic properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The biguanide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)biguanide hydrochloride
  • 1-(2,4-Dichlorophenyl)biguanide hydrochloride
  • 1-(2,6-Dichlorophenyl)biguanide hydrochloride

Comparison: 1-(3,4-Dichlorophenyl)biguanide hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMSXYWPWHREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369639
Record name 1-(3,4-Dichlorophenyl)biguanide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21703-08-2
Record name 21703-08-2
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Record name 1-(3,4-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dichlorophenyl)biguanide hydrochloride
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